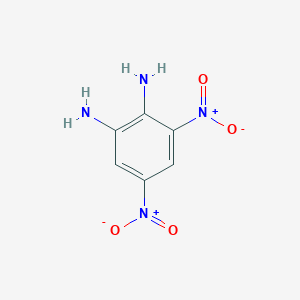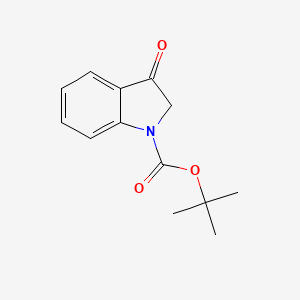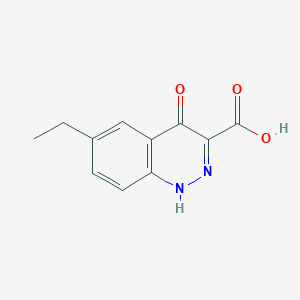![molecular formula C15H13N3O B3263246 Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- CAS No. 370589-66-5](/img/structure/B3263246.png)
Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL-
Descripción general
Descripción
Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 . This compound has been found to have significant inhibitory activity against certain types of tumors .
Synthesis Analysis
The synthesis of Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- involves complex chemical reactions . The exact process may vary depending on the specific requirements of the study or application. Unfortunately, the detailed synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- is complex and involves several functional groups . The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound with a pyrrole ring fused to a pyridine ring . The exact structure can be determined using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Direcciones Futuras
The future directions for research on Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL- are promising. It has shown potent activities against FGFR1, 2, and 3, suggesting potential applications in cancer therapy . Furthermore, the structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production . This suggests that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Propiedades
IUPAC Name |
2-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-3-5-11(10)15(19)18-13-7-9-17-14-12(13)6-8-16-14/h2-9H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIIWZSEFWCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665967 | |
| Record name | 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
CAS RN |
370589-66-5 | |
| Record name | 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B3263168.png)








![Thieno[2,3-b]pyridine 1,1-dioxide](/img/structure/B3263237.png)


